molecular formula C2H2F3NaO2S B13541939 Sodium 2,2,2-trifluoroethane-1-sulfinate

Sodium 2,2,2-trifluoroethane-1-sulfinate

Cat. No.: B13541939
M. Wt: 170.09 g/mol
InChI Key: QBYZFENBJAXDLI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2,2,2-trifluoroethane-1-sulfinate (CAS 234434-08-3) is a solid sodium sulfinate salt that serves as a powerful and versatile building block for the synthesis of various organosulfur compounds. Its synthetic utility is multifaceted; it can act as a precursor for sulfonyl, sulfenyl, and sulfinyl groups, enabling the formation of S–S, N–S, and C–S bonds under different reaction conditions . Researchers value this reagent for the preparation of valuable structures such as sulfonamides, sulfones (including vinyl and allylic sulfones), and sulfides . A key reaction pathway involves the generation of sulfonyl radicals, which can be triggered by oxidative or photoredox conditions. These radicals are pivotal for advanced synthetic transformations, including sulfonyl radical-triggered ring-closing reactions, multicomponent reactions, and site-selective C–H sulfonylation . The compound should be stored under an inert atmosphere at 2-8°C . This product is intended For Research Use Only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H2F3NaO2S

Molecular Weight

170.09 g/mol

IUPAC Name

sodium;2,2,2-trifluoroethanesulfinate

InChI

InChI=1S/C2H3F3O2S.Na/c3-2(4,5)1-8(6)7;/h1H2,(H,6,7);/q;+1/p-1

InChI Key

QBYZFENBJAXDLI-UHFFFAOYSA-M

Canonical SMILES

C(C(F)(F)F)S(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium 2,2,2 Trifluoroethane 1 Sulfinate

Preparation from 2,2,2-trifluoroethanesulfonyl Precursors

The most direct methods for preparing Sodium 2,2,2-trifluoroethane-1-sulfinate utilize precursors that already contain the 2,2,2-trifluoroethanesulfonyl moiety. These approaches typically involve the reduction of a sulfonyl chloride or the chemical conversion of other related organosulfur compounds.

Reduction of Sulfonyl Chlorides

A prevalent and well-established method for the synthesis of sodium alkanesulfinates is the reduction of the corresponding alkanesulfonyl chloride. nih.gov This reaction is a standard procedure in organosulfur chemistry. The process involves treating 2,2,2-trifluoroethanesulfonyl chloride with a mild reducing agent, most commonly sodium sulfite (B76179) (Na₂SO₃), in an aqueous solution. To maintain a suitable pH and facilitate the reaction, sodium bicarbonate (NaHCO₃) is typically added to the mixture. The reaction is generally heated to ensure completion. nih.gov This straightforward reduction provides the desired sodium sulfinate in high purity after recrystallization. nih.gov

Table 1: Representative Synthesis via Sulfonyl Chloride Reduction

PrecursorReagentsProductTypical Conditions
2,2,2-Trifluoroethanesulfonyl chlorideSodium sulfite (Na₂SO₃), Sodium bicarbonate (NaHCO₃)This compoundWater, 70-80 °C

Conversion from Related Organosulfur Compounds

This compound can also be prepared from 2,2,2-trifluoroethyl halides (CF₃CH₂X, where X = Cl, Br, I). This method employs a sulfinating dehalogenation reaction using sodium dithionite (B78146) (Na₂S₂O₄) as the sulfinating agent. The reaction is typically carried out under weakly basic conditions in a polar aprotic solvent that is suitable for electron transfer reactions. This approach is advantageous as the starting materials are readily accessible.

An alternative, multi-step pathway involves the use of 2,2,2-trifluoroethyl thioethers as precursors. nih.gov This process begins with the oxidation of the thioether, for instance, a 2-(2,2,2-trifluoroethylthio)benzothiazole, to the corresponding sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting sulfone is then cleaved with a reducing agent, such as sodium borohydride, to yield the target sodium sulfinate. nih.gov

Alternative Preparative Routes to Trifluoroalkane Sulfinates

Beyond the modification of existing sulfonyl compounds, alternative strategies focus on constructing the trifluoroalkane sulfinate structure from different building blocks. These methods include nucleophilic addition to sulfur dioxide and electrochemical synthesis.

Nucleophilic Addition Approaches

A powerful method for forming sulfinates involves the reaction of an organometallic reagent with sulfur dioxide (SO₂). For the synthesis of this compound, a suitable precursor would be a 2,2,2-trifluoroethyl organometallic species, such as 2,2,2-trifluoroethylmagnesium bromide. This Grignard reagent can be added to a source of sulfur dioxide. Due to the gaseous and difficult-to-handle nature of SO₂, solid surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) are often employed for convenience and safety. ethernet.edu.et The initial reaction forms a magnesium sulfinate, which is subsequently treated with an aqueous sodium salt solution (e.g., Na₂CO₃) to yield the final sodium sulfinate product. nih.gov

Table 2: General Nucleophilic Addition Approach

Nucleophilic PrecursorSO₂ SourceIntermediateFinal Product
2,2,2-Trifluoroethylmagnesium bromideDABSO or SO₂Magnesium 2,2,2-trifluoroethane-1-sulfinateThis compound

Electrochemical Synthesis Methods

Electrochemical techniques offer a modern and environmentally conscious alternative for synthesizing organosulfur compounds. rsc.org The electrochemical synthesis of sodium sulfinates can be approached through the cathodic reduction of sulfonyl chlorides. In this process, an electric current is passed through a solution of the sulfonyl chloride in an undivided cell, often using graphite (B72142) electrodes. nih.gov This method avoids the need for chemical reducing agents. While the direct electrochemical synthesis of this compound is not extensively detailed in the literature, the electrosynthesis of various other sulfones and sulfonamides from sodium sulfinates is well-documented, indicating the viability of electrochemical methods within this class of compounds. nih.govnih.gov For instance, the electrochemical oxidative amination of sodium arenesulfinates has been successfully developed, although in some cases, highly fluorinated substrates like sodium trifluoromethanesulfinate have proven unreactive under specific conditions. nih.gov

Reactivity and Mechanistic Investigations of Sodium 2,2,2 Trifluoroethane 1 Sulfinate

Fundamental Reactivity Profiles

The chemical behavior of sodium trifluoromethanesulfinate is dominated by its role as a radical precursor, while its nucleophilic character is significantly limited.

Role as a Nucleophile

The trifluoromethanesulfinate anion (triflinate) possesses low nucleophilicity. nih.gov This characteristic significantly restricts its utility in classical nucleophilic substitution reactions. For instance, attempts to use sodium trifluoromethanesulfinate in palladium- and copper-catalyzed cross-coupling reactions with aryl iodonium (B1229267) salts or arylboronic acids have been unsuccessful, a failure attributed to the poor nucleophilicity of the triflinate anion. nih.gov This low reactivity as a nucleophile contrasts sharply with its primary and highly effective function as a source of the trifluoromethyl radical under oxidative conditions.

Radical Generation and Pathways

The principal reactivity of sodium trifluoromethanesulfinate is its capacity to generate the trifluoromethyl radical (CF3•) upon oxidation. wikipedia.org This transformation is the cornerstone of its application in trifluoromethylation reactions. The general mechanism involves a single-electron transfer (SET) from the triflinate anion to an oxidant, forming a trifluoromethanesulfonyl radical (CF3SO2•). This intermediate is unstable and rapidly extrudes a molecule of sulfur dioxide (SO2) to yield the desired trifluoromethyl radical. nih.gov

Several methods have been developed to initiate this radical generation, each employing different activation conditions.

Activation MethodReagents/ConditionsReference
Chemical Oxidationtert-butyl hydroperoxide (TBHP), often with a Cu(II) catalyst nih.gov
Chemical OxidationH₂O₂ in the presence of silver nitrate (B79036) nih.gov
Chemical OxidationAmmonium persulfate or sodium persulfate nih.gov
Chemical OxidationPhenyliodine bis(trifluoroacetate) (PIFA) nih.gov
Electrochemical OxidationAnodic oxidation in an undivided cell nih.govresearchgate.net
Photochemical ActivationVisible light with a photosensitizer (e.g., 4,4'-dimethoxybenzophenone) nih.gov
Photochemical ActivationVisible light and O₂, forming an in situ photosensitizer rsc.orgresearchgate.net

Specific Reaction Mechanisms Involving Sulfinate Functionality

The trifluoromethyl radical generated from sodium trifluoromethanesulfinate engages in a variety of subsequent transformations, including radical additions, multi-component reactions, and catalyzed processes.

Radical Addition Reactions

A common fate of the trifluoromethyl radical is its addition to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. pharmaguideline.com The mechanism follows a standard free-radical chain process. wikipedia.org After the initial generation of the CF3• radical, it adds to the π-system of the alkene. This addition is regioselective, with the radical attacking the less sterically hindered or more electron-rich carbon atom to produce a more stable carbon-centered radical intermediate. nih.govwikipedia.org This new radical can then abstract a hydrogen atom from a donor or be trapped by another species in the reaction mixture to form the final product. researchgate.netpharmaguideline.com

Multi-Component Reaction Mechanisms

The reactivity of the radical intermediates derived from sodium trifluoromethanesulfinate enables their use in complex cascade reactions. A notable example is a three-component reaction involving an alkene, sodium trifluoromethanesulfinate, and an arenediazonium salt. nih.gov The mechanism for this transformation proceeds via the following steps:

Radical Generation : The trifluoromethyl radical (CF3•) is produced from sodium trifluoromethanesulfinate via oxidation, for instance with hydrogen peroxide and a silver nitrate catalyst. nih.gov

Radical Addition : The CF3• radical adds to the terminal position of the alkene, generating a stabilized alkyl radical intermediate. nih.gov

Radical Trapping : This alkyl radical is then trapped by the arenediazonium salt, forming a radical cation. nih.gov

Cyclization Cascade : The radical cation is subsequently reduced and undergoes a series of steps, including a researchgate.netnih.gov-hydride shift and cyclization, to form complex nitrogen-containing heterocycles. nih.gov

This cascade process allows for the rapid construction of complex molecular architectures from simple starting materials in a single operation.

Catalyzed Transformations (e.g., Lewis Acid, Metal-Catalyzed)

The efficiency and scope of reactions involving sodium trifluoromethanesulfinate can be significantly enhanced through catalysis.

Metal-Catalyzed Transformations : Copper salts are frequently employed to facilitate the generation of the CF3• radical from sodium trifluoromethanesulfinate in the presence of an oxidant like TBHP. nih.gov The proposed mechanism can involve a single-electron oxidation of the triflinate by an oxidized copper species. acs.org Copper(II) acetate (B1210297) has also been used as a catalyst for the ring-opening trifluoromethylation of tertiary cyclopropanols, where sodium triflinate serves as the precursor to reactive trifluoromethyl copper species. researchgate.net In other systems, iridium-based photoredox catalysts have been used to enable the hydrotrifluoromethylation of alkenes. rsc.org

Lewis Acid-Catalyzed Transformations : Lewis acids can work in synergy with other activation methods to promote trifluoromethylation reactions. An electrochemical protocol for the oxy- and aminotrifluoromethylation of styrene (B11656) derivatives utilizes yttrium triflate (Y(OTf)3), a Lewis acid, in conjunction with constant current electrolysis. organic-chemistry.org This synergistic approach allows for the efficient difunctionalization of alkenes using sodium trifluoromethanesulfinate as the trifluoromethyl source without the need for an external chemical oxidant. organic-chemistry.org

Catalyst TypeSpecific CatalystReaction TypeReference
Metal CatalystCopper(II) saltsOxidative generation of CF3• radical nih.govacs.org
Metal CatalystCopper(II) acetateRing-opening trifluoromethylation researchgate.net
Photoredox CatalystIridium complexHydrotrifluoromethylation of alkenes rsc.org
Lewis Acid CatalystYttrium triflate (Y(OTf)₃)Electrochemical oxy/amino-trifluoromethylation organic-chemistry.org

Mechanistic Elucidation Studies

The mechanistic pathways of reactions involving sodium 2,2,2-trifluoroethane-1-sulfinate are crucial for understanding its reactivity and optimizing its applications in synthesis. The generation of radical species from this sulfinate is a key feature of its chemistry, and various studies have been aimed at elucidating the nature of these intermediates and the kinetics of their reactions. The following sections detail the experimental approaches used to investigate the reaction mechanisms of this compound.

Radical Trapping Experiments

Radical trapping experiments are a important tool for the detection and identification of transient radical intermediates. In the context of this compound, these experiments are designed to capture the initially formed 2,2,2-trifluoroethylsulfonyl radical (CF₃CH₂SO₂•) or the subsequent 2,2,2-trifluoroethyl radical (CF₃CH₂•) that may form upon desulfonylation.

Commonly employed radical traps include nitroxides, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and nitroso compounds, like nitrosobenzene. When these traps are introduced into a reaction mixture where radicals are being generated from this compound, they react with the transient radicals to form stable adducts that can be isolated and characterized by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

For instance, in a typical experiment, the reaction of this compound under conditions that promote radical formation (e.g., in the presence of an oxidant) is carried out with an excess of a radical trap. The formation of a specific adduct provides strong evidence for the existence of the corresponding radical intermediate.

Radical Trapping AgentProposed Radical IntermediateObserved AdductAnalytical Technique
TEMPOCF₃CH₂SO₂•2,2,6,6-Tetramethyl-1-((2,2,2-trifluoroethyl)sulfonyl)oxy)piperidineMass Spectrometry, ¹⁹F NMR
NitrosobenzeneCF₃CH₂•N-(2,2,2-trifluoroethyl)anilineGC-MS, ¹H NMR
1,1-DiphenylethyleneCF₃CH₂•1,1-Diphenyl-3,3,3-trifluoropropaneHPLC, ¹H NMR

This table presents plausible outcomes for radical trapping experiments with this compound based on established radical chemistry, as direct experimental data for this specific compound is not extensively available.

Kinetic Studies

Kinetic studies provide quantitative insights into reaction rates, reaction orders, and activation parameters, all of which are essential for a comprehensive understanding of a reaction mechanism. For reactions involving this compound, kinetic analyses can help to determine the rate-determining step and the influence of reactant concentrations, temperature, and catalysts on the reaction rate.

A common method for monitoring the kinetics of these reactions is to follow the disappearance of a reactant or the appearance of a product over time using spectroscopic techniques such as UV-Vis or NMR spectroscopy. For example, the rate of a reaction where this compound is a reactant can be determined by monitoring the decay of a characteristic absorbance band of a reaction partner or the growth of a product peak.

By performing a series of experiments where the initial concentrations of the reactants are systematically varied, the order of the reaction with respect to each component can be determined. This information is then used to formulate a rate law for the reaction. Furthermore, by conducting the reaction at different temperatures, the activation energy (Ea) can be calculated from the Arrhenius plot, providing insight into the energy barrier of the reaction.

ParameterMethodFindings
Reaction OrderMethod of Initial RatesFirst-order with respect to this compound and the oxidant.
Rate Constant (k)Spectroscopic Monitoring (UV-Vis)Varies with temperature and solvent polarity.
Activation Energy (Ea)Arrhenius PlotTypically in the range of 60-80 kJ/mol, suggesting a moderate energy barrier for radical generation.

The data in this table are representative values for reactions involving sulfinates and are intended to be illustrative of the expected findings from kinetic studies of this compound.

Spectroscopic Probes of Reaction Intermediates

Direct detection and characterization of reaction intermediates provide the most definitive evidence for a proposed reaction mechanism. For reactions involving this compound, spectroscopic techniques are invaluable for observing the transient radical species generated.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection of species with unpaired electrons, such as the 2,2,2-trifluoroethylsulfonyl and 2,2,2-trifluoroethyl radicals. In an EPR experiment, the sample is placed in a strong magnetic field and irradiated with microwave radiation. The absorption of microwaves by the unpaired electrons gives rise to a characteristic spectrum that provides information about the structure and environment of the radical. The hyperfine coupling constants observed in the EPR spectrum can help to identify the specific radical species present.

In addition to EPR, time-resolved spectroscopic techniques, such as transient absorption spectroscopy, can be used to monitor the formation and decay of short-lived intermediates. In these experiments, the reaction is initiated by a short pulse of light (photolysis) or by rapid mixing, and the changes in the absorption spectrum of the sample are monitored on a very fast timescale.

Spectroscopic TechniqueIntermediateKey Spectroscopic Signature
Electron Paramagnetic Resonance (EPR)CF₃CH₂SO₂•Characteristic g-value and hyperfine coupling to the methylene (B1212753) protons.
Electron Paramagnetic Resonance (EPR)CF₃CH₂•Complex hyperfine splitting pattern due to coupling with both fluorine and hydrogen nuclei.
Transient Absorption SpectroscopyRadical Cation of a SubstrateBroad absorption band in the visible or near-IR region.

This table outlines the expected spectroscopic signatures for intermediates derived from this compound, based on the known spectroscopic properties of similar radical species.

Applications of Sodium 2,2,2 Trifluoroethane 1 Sulfinate in Advanced Organic Synthesis

Construction of Carbon-Sulfur Bonds

The formation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry, and Sodium 2,2,2-trifluoroethane-1-sulfinate provides a reliable method for introducing the 2,2,2-trifluoroethylsulfonyl moiety into organic molecules. This is particularly significant as the incorporation of fluorinated groups can profoundly influence the biological and physical properties of the target compounds.

Synthesis of Sulfones (e.g., β-Keto Sulfones, Vinyl Sulfones, Allylic Sulfones)

Sulfones are a class of organosulfur compounds characterized by a sulfonyl group connected to two carbon atoms. They are prevalent in a variety of pharmaceuticals and agrochemicals. Sodium sulfinates, in general, are widely used for the synthesis of sulfones. nih.govresearchgate.net

β-Keto Sulfones: The synthesis of β-keto sulfones often involves the reaction of sodium sulfinates with α-haloketones or the oxidative sulfonylation of ketones. beilstein-journals.orgnih.gov For instance, the reaction of various ketones with sodium sulfinates in the presence of an oxidant like dimethyl sulfoxide (B87167) (DMSO) can yield β-keto sulfones in good to excellent yields. beilstein-journals.org While specific studies detailing the use of this compound in these reactions are not extensively documented in the reviewed literature, the general reactivity of sodium sulfinates suggests its potential applicability. Another approach involves the BF3·OEt2-promoted reaction of alkynes with sodium sulfinates, which provides a metal-free method for synthesizing β-keto sulfones. nih.gov

Vinyl Sulfones: Vinyl sulfones are important building blocks in organic synthesis, serving as Michael acceptors and dienophiles in cycloaddition reactions. organic-chemistry.org The synthesis of vinyl sulfones can be achieved through various methods involving sodium sulfinates, such as the reaction with olefins under electrochemical conditions or copper-catalyzed hydrosulfonylation of alkynes. organic-chemistry.orgmdpi.com The reaction of alkenes with sodium arenesulfinates in the presence of an iodine source is a common method for preparing vinyl sulfones. organic-chemistry.org Although the specific application of this compound is not explicitly detailed, its participation in similar transformations is anticipated.

Allylic Sulfones: Allylic sulfones are versatile intermediates in organic synthesis. Their preparation from sodium sulfinates often involves the reaction with allylic electrophiles. While general methods for the synthesis of allylic sulfones from sodium sulfinates are well-established, specific examples utilizing this compound are not prevalent in the surveyed literature.

Table 1: General Methods for the Synthesis of Sulfones from Sodium Sulfinates
Sulfone TypeGeneral ReactionReagents and ConditionsReference(s)
β-Keto SulfonesOxidative sulfonylation of ketonesKetone, Sodium sulfinate, DMSO, HBr beilstein-journals.org
β-Keto SulfonesOxysulfonylation of alkynesAlkyne, Sodium sulfinate, BF3·OEt2 nih.gov
Vinyl SulfonesHydrosulfonylation of alkynesAlkyne, Sodium sulfinate, Cu(OTf)2, Microwave organic-chemistry.org
Vinyl SulfonesReaction with olefinsOlefin, Sodium sulfinate, Electrochemical oxidation organic-chemistry.org

Functionalization of Unsaturated Systems (e.g., Alkynes, Alkenes, Styrenes)

The addition of sulfonyl radicals, generated from sodium sulfinates, across carbon-carbon multiple bonds is a powerful tool for the synthesis of functionalized organosulfur compounds. mdpi.commarquette.edu

Alkynes and Alkenes: The iodotrifluoromethylation of alkenes and alkynes can be achieved using sodium trifluoromethanesulfinate in the presence of an iodine source, proceeding through a free-radical mechanism. organic-chemistry.org This suggests that this compound could similarly be used to introduce the 2,2,2-trifluoroethylsulfonyl group and a halogen across a double or triple bond. The functionalization of alkenes can also be achieved through photoredox catalysis, which allows for the generation of sulfonyl radicals under mild conditions. beilstein-journals.org

Styrenes: While specific examples with this compound are not detailed, the general reactivity of sodium sulfinates with styrenes is known to produce a variety of functionalized sulfones.

C-H Functionalization Reactions

Direct C-H functionalization is a highly desirable transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. The use of sodium sulfinates in C-H sulfonylation reactions has been reported, often requiring a metal catalyst and an oxidant. beilstein-journals.org For example, the remote C4-H sulfonylation of 1-naphthylamine (B1663977) derivatives with sodium sulfinates can be achieved using a copper catalyst in the presence of K2S2O8. beilstein-journals.org It is important to note that for some C-H functionalization reactions, particularly of heterocycles, zinc sulfinate salts have been reported to exhibit enhanced reactivity compared to their sodium counterparts. nih.gov The direct application of this compound in C-H functionalization reactions is an area that warrants further investigation.

Formation of Sulfur-Nitrogen Bonds

The sulfur-nitrogen bond is a key feature of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties. d-nb.inforesearchgate.net

Synthesis of Sulfonamides

The synthesis of sulfonamides from sodium sulfinates typically involves the reaction with an amine in the presence of an oxidizing agent. d-nb.infonih.govsemanticscholar.org A common method utilizes iodine as a mediator, which is thought to generate a sulfonyl iodide intermediate in situ. d-nb.infonih.gov This intermediate then reacts with the amine to form the sulfonamide. This method is applicable to a wide range of primary and secondary amines, including aromatic and aliphatic derivatives. nih.gov While the general applicability of this method to various sodium sulfinates is well-documented, specific studies focusing on this compound are not extensively reported.

Table 2: General Method for the Synthesis of Sulfonamides from Sodium Sulfinates
ReactantsReagents and ConditionsProductReference(s)
Sodium sulfinate, AmineNH4I, CH3CN, 80 °CSulfonamide d-nb.infonih.gov

Development of Sulfur-Sulfur Bonds

The formation of sulfur-sulfur bonds is essential for the synthesis of compounds such as thiosulfonates, which have applications in agriculture and medicine. nih.govgoogle.com

The reaction of sodium sulfinates with thiols or disulfides under oxidative conditions is a common method for the synthesis of thiosulfonates. nih.govresearchgate.net These reactions can be catalyzed by various metal salts, such as copper or iron. nih.gov For example, the copper-catalyzed aerobic coupling of thiols with sodium sulfinates provides an efficient route to a wide variety of symmetrical and unsymmetrical thiosulfonates. nih.gov Another approach involves a BF3·OEt2-mediated radical disproportionation of sodium sulfinates. nih.govgoogle.com Although these methods are generally applicable to a range of sodium sulfinates, specific examples employing this compound are not explicitly described in the reviewed literature.

Regioselective and Stereoselective Transformations

The application of this compound in regioselective and stereoselective transformations is an area of organic synthesis that is not extensively documented in the available literature. Regioselectivity refers to the preferential reaction at one site over another, while stereoselectivity describes the preferential formation of one stereoisomer over others.

The strong inductive effect of the trifluoromethyl group can influence the regioselectivity of certain reactions. nih.gov For instance, in the gold-catalyzed hydration of alkynes substituted with a 2,2,2-trifluoroethyl group, a high degree of regioselectivity is observed, leading to the formation of β-trifluoromethylketones as the major product. nih.gov This directing effect could potentially be exploited in other addition reactions involving intermediates derived from this compound.

In the realm of stereoselective synthesis, chiral auxiliaries or catalysts are typically employed to control the three-dimensional arrangement of atoms in the product. While there are reports on stereoselective reactions involving other types of sulfur-containing compounds and organofluorine reagents, specific examples detailing the use of this compound as a key reagent to induce stereoselectivity are not present in the surveyed literature. The development of such methodologies would be a valuable addition to the synthetic chemist's toolbox, enabling the enantioselective or diastereoselective installation of the 2,2,2-trifluoroethanesulfonyl moiety.

Further research is required to explore and establish the role of this compound in directing regioselective and stereoselective outcomes in various organic transformations.

Advanced Analytical and Computational Approaches in Research of Sodium 2,2,2 Trifluoroethane 1 Sulfinate

Spectroscopic Analysis in Mechanistic Studies

Spectroscopic methods are indispensable for the real-time monitoring of chemical reactions and the characterization of reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of reactions involving Sodium 2,2,2-trifluoroethane-1-sulfinate. Both ¹H and ¹⁹F NMR are particularly useful.

¹⁹F NMR is highly effective for tracking the consumption of the trifluoromethyl-containing reagent and the formation of the trifluoromethylated product. magritek.com The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance, making it highly sensitive for NMR experiments. magritek.com The large chemical shift dispersion of ¹⁹F NMR allows for clear differentiation between various fluorine-containing species in a reaction mixture, minimizing signal overlap. asahilab.co.jp For instance, in a typical trifluoromethylation reaction, the disappearance of the signal corresponding to the trifluoromethanesulfinate and the appearance of a new signal for the trifluoromethylated product can be quantitatively monitored over time. magritek.comasahilab.co.jp

¹H NMR complements ¹⁹F NMR by providing information about the protons in the organic substrate and product. By integrating the signals of specific protons, the conversion of the starting material to the product can be accurately determined. researchgate.net Online reaction monitoring using benchtop NMR spectrometers allows for real-time analysis of reaction kinetics, providing valuable data for optimizing reaction conditions such as temperature, pressure, and catalyst loading. asahilab.co.jp

Below is a representative table of how NMR data might be used to monitor a hypothetical trifluoromethylation reaction of an aromatic compound.

Time (minutes)Integral of Ar-H (Substrate)Integral of Ar-CF₃ (Product)% Conversion
01.000.000
100.850.1515
300.500.5050
600.100.9090
120<0.01>0.99>99

This is a hypothetical data table for illustrative purposes.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in organic molecules, making it valuable for tracking the progress of reactions involving this compound. libretexts.orglibretexts.org By monitoring the changes in the IR spectrum of a reaction mixture, chemists can observe the disappearance of characteristic absorption bands of the reactants and the appearance of new bands corresponding to the products. youtube.com

For example, in the trifluoromethylation of an alkene, the disappearance of the C=C stretching vibration (typically around 1680-1640 cm⁻¹) and the =C-H stretching and bending vibrations would indicate the consumption of the starting material. libretexts.orgopenstax.org Concurrently, the appearance of strong C-F stretching bands (typically in the region of 1400-1000 cm⁻¹) would confirm the formation of the trifluoromethylated product. pressbooks.pub

The table below summarizes key IR absorption frequencies relevant to monitoring such a reaction.

Functional GroupBondCharacteristic Absorption (cm⁻¹)Present in Reactant/Product
AlkeneC=C1680-1640Reactant
=C-H3100-3000Reactant
TrifluoromethylC-F1400-1000 (strong, multiple bands)Product
AlkaneC-H2960-2850Product

Beyond standard NMR and IR, other advanced spectroscopic techniques provide deeper insights into the intricate pathways of reactions involving this compound.

Two-Dimensional (2D) NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can establish connectivity between protons and carbons in the newly formed trifluoromethylated products, confirming their structure. numberanalytics.com

Time-Resolved Spectroscopy : Techniques such as time-resolved infrared (TRIR) and transient absorption spectroscopy can detect and characterize short-lived reactive intermediates, such as radicals, which are often proposed in trifluoromethylation reactions initiated by Langlois' reagent. numberanalytics.com These methods provide direct evidence for proposed reaction mechanisms.

Surface-Enhanced Raman Spectroscopy (SERS) : SERS can be employed to study reactions occurring on surfaces, which is relevant for heterogeneous catalytic systems that may utilize this compound. numberanalytics.com This technique offers high sensitivity for detecting molecules at low concentrations on metal surfaces. numberanalytics.com

Theoretical and Computational Chemistry

Computational chemistry provides a powerful lens to investigate the electronic structure, energetics, and dynamics of chemical reactions at a molecular level, offering insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying reaction mechanisms. mdpi.com DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. chemrxiv.orgresearchgate.net This information is crucial for constructing a detailed energy profile of a reaction pathway, allowing for the identification of the rate-determining step and the calculation of activation barriers. chemrxiv.org

For reactions involving this compound, DFT can be used to:

Model the generation of the trifluoromethyl radical (•CF₃) from the sulfinate.

Calculate the energetics of the addition of the •CF₃ radical to various substrates.

Investigate the influence of solvents and catalysts on the reaction pathway. researchgate.netaps.org

Predict the regioselectivity and stereoselectivity of trifluoromethylation reactions.

The following table presents hypothetical DFT-calculated energy data for a radical trifluoromethylation reaction.

SpeciesRelative Energy (kcal/mol)
Reactants (Substrate + •CF₃)0.0
Transition State+8.5
Intermediate Radical-15.2
Product-35.7

This is a hypothetical data table for illustrative purposes.

Molecular Dynamics (MD) simulations provide a way to study the time evolution of a molecular system, offering insights into the dynamic processes of a chemical reaction. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements of molecules, including bond vibrations, rotations, and translations. youtube.com

In the context of trifluoromethylation reactions, MD simulations can be used to:

Simulate the diffusion of reactants in a solvent and their approach to each other.

Explore the conformational changes of substrates and intermediates during the reaction.

Investigate the role of solvent molecules in stabilizing transition states and intermediates.

Provide a dynamic picture of the reaction mechanism that complements the static picture provided by DFT calculations. youtube.com

By combining DFT calculations with MD simulations, researchers can obtain a comprehensive understanding of the factors that control the efficiency and selectivity of trifluoromethylation reactions using this compound. chemrxiv.orgyoutube.com

Emerging Research Directions and Future Prospects for Trifluoroalkane Sulfinates

Development of Novel Catalytic Systems

The generation of the trifluoroethyl radical (•CH₂CF₃) from sodium 2,2,2-trifluoroethane-1-sulfinate typically requires an initiation step, often involving an oxidant. While early methods relied on stoichiometric chemical oxidants, the development of catalytic systems is a primary focus of modern research to improve efficiency, reduce waste, and enhance reaction control.

Current research directions are centered on transition-metal catalysis and metal-free systems. While extensive research has detailed catalytic systems for the analogous sodium trifluoromethanesulfinate (CF₃SO₂Na), direct studies on catalytic activation of CF₃CH₂SO₂Na are less common but follow similar principles. nih.govnih.gov The general approach involves a catalytic cycle where a metal catalyst, such as copper or silver, facilitates the single-electron transfer (SET) process that generates the trifluoroethyl radical. nih.gov

Future efforts are aimed at discovering catalysts that are cheaper, less toxic, and more efficient. Iron and bismuth-based catalysts are being explored as sustainable alternatives to more precious metals. researchgate.net Furthermore, the development of "ligand-free" catalytic protocols is a significant goal, simplifying reaction setups and reducing costs. semanticscholar.org The ultimate aim is to create catalytic systems that can operate under mild conditions, tolerate a wide variety of functional groups, and provide high yields of trifluoroethylated products.

Table 1: Comparison of General Catalytic Approaches for Fluoroalkane Sulfinates

Catalyst TypeGeneral MechanismAdvantagesChallenges for CF₃CH₂SO₂Na
Transition Metals (e.g., Cu, Ag, Pd) Metal-mediated single-electron transfer (SET) to the sulfinate, generating a fluoroalkyl radical.High efficiency, well-understood reactivity.Catalyst toxicity, cost, need for optimization specific to the trifluoroethyl group.
Metal-Free (e.g., Organic Dyes, Iodine-based) Use of organic molecules or reagents to facilitate radical generation, often via photoredox or chemical oxidation.Avoids toxic metal residues, lower cost.May require specific activators (e.g., light), potentially lower efficiency than metal catalysts.
Biocatalysis Enzymatic generation of the radical or facilitation of the C-H functionalization step.High selectivity, environmentally benign.Limited substrate scope, enzyme stability, and the need for specialized conditions.

Exploration of Sustainable Synthetic Protocols (e.g., Photoredox, Electrochemical)

To align with the principles of green chemistry, significant research is being directed towards sustainable methods for generating the trifluoroethyl radical from its sulfinate precursor. Photoredox and electrochemical protocols are at the forefront of this effort, as they often avoid the need for harsh chemical oxidants and can be performed under mild conditions. rsc.orgrsc.org

Photoredox Catalysis: This approach uses visible light to excite a photocatalyst, which then initiates the single-electron transfer process to generate the trifluoroethyl radical. researchgate.net Organic dyes and ruthenium or iridium complexes are commonly employed as photocatalysts. rsc.orgresearchgate.net These reactions are highly attractive due to their operational simplicity, often proceeding at room temperature using low-cost light sources like household light bulbs or LEDs. researchgate.net While many studies focus on trifluoromethylation, the principles are directly applicable to trifluoroethylation. researchgate.netrsc.org The combination of a photocatalyst with CF₃CH₂SO₂Na could enable the direct C-H trifluoroethylation of a wide range of substrates, including sensitive and complex molecules. researchgate.net

Electrochemical Synthesis: Electrosynthesis represents another powerful and sustainable strategy. In this method, an electric current is used to drive the oxidation of the sulfinate at an anode, directly generating the trifluoroethyl radical without the need for chemical oxidants. This technique offers precise control over the reaction by tuning the applied voltage and is highly scalable. Electrochemical methods have been successfully developed for trifluoromethylation using CF₃SO₂Na, and the extension of this technology to this compound is a promising and active area of research. researchgate.net These protocols are particularly appealing for their high atom economy and minimal generation of waste.

Expansion of Substrate Scope and Reaction Diversity

A major goal in the field is to broaden the range of molecules that can be effectively trifluoroethylated using this compound. Current research is pushing the boundaries of substrate compatibility and exploring new types of chemical transformations.

Substrate Scope: While initial studies often focus on simple aromatic and heteroaromatic systems, there is a high demand for methods that work on complex and functionally diverse molecules. Late-stage functionalization, where the trifluoroethyl group is introduced at the end of a synthetic sequence, is particularly valuable in drug discovery. Research is therefore focused on developing trifluoroethylation protocols that are tolerant of sensitive functional groups such as alcohols, amines, and carboxylic acids. nih.gov The innate C-H functionalization of heterocycles is a key area, as these motifs are prevalent in pharmaceuticals. nih.gov

Reaction Diversity: Beyond simple C-H functionalization, researchers are exploring more complex transformations involving the trifluoroethyl radical generated from CF₃CH₂SO₂Na. This includes difunctionalization reactions of alkenes, where the trifluoroethyl group and another functional group are added across a double bond. Such reactions can rapidly build molecular complexity from simple starting materials. Cascade reactions, where an initial trifluoroethylation event triggers a series of subsequent bond-forming steps, are also being investigated to construct complex ring systems in a single operation. semanticscholar.org

Design of Trifluoroethane-Based Synthons for Complex Molecule Construction

In retrosynthetic analysis, a synthon is a conceptual unit used to represent a potential starting material in the design of a synthesis. This compound is a valuable precursor to the trifluoroethyl radical synthon (•CH₂CF₃) and potentially the corresponding anionic (⁻CH₂CF₃) or cationic (⁺CH₂CF₃) synthons under different reaction conditions.

The trifluoroethyl radical generated from CF₃CH₂SO₂Na acts as an electrophilic radical, meaning it preferentially reacts with electron-rich sites on molecules. This predictable reactivity allows chemists to design synthetic routes for complex molecules where a trifluoroethyl group is required at a specific, nucleophilic position.

The development of methods that allow CF₃CH₂SO₂Na to serve as a source for the nucleophilic trifluoroethyl anion synthon is a more challenging but highly desirable goal. This would provide a complementary approach for introducing the trifluoroethyl group into electron-deficient positions of a molecule. The ability to selectively generate either the radical or anionic species from a single, stable, and easy-to-handle precursor like this compound would significantly enhance its utility in the construction of complex molecular architectures, from advanced materials to next-generation pharmaceuticals.

Q & A

Basic Research Questions

Q. How is Sodium 2,2,2-trifluoroethane-1-sulfinate synthesized, and what parameters are critical for optimizing yield and purity?

  • Methodological Answer : The compound is typically synthesized via sulfonation of 2,2,2-trifluoroethanol followed by neutralization with sodium hydroxide. Key parameters include:

  • Temperature control : The melting point (79–83°C) indicates thermal sensitivity; reactions should be conducted below 50°C to prevent decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency.
  • Purification : Recrystallization from ethanol/water mixtures (1:3 ratio) improves purity. Yield optimization requires strict stoichiometric control (1:1 molar ratio of sulfonic acid to NaOH).

Q. What spectroscopic methods are recommended for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Detects trifluoromethyl groups (δ -70 to -80 ppm).
  • IR spectroscopy : Identifies sulfinate S-O stretching (1050–1150 cm⁻¹) and confirms absence of sulfonic acid impurities (broad O-H stretch ~3000 cm⁻¹).
  • Mass spectrometry (ESI-MS) : Verifies molecular ion peaks (m/z 158.19 for [C₂H₄F₃SO₂Na]⁻).
    Cross-validation with elemental analysis ensures sodium content aligns with theoretical values (Na% ≈ 14.5%) .

Q. How should this compound be stored to maintain stability, and what decomposition products are observed under adverse conditions?

  • Methodological Answer :

  • Storage : Airtight containers under inert gas (argon) at 4°C prevent moisture absorption and oxidative degradation.
  • Decomposition : Exposure to humidity or heat generates trifluoroethanesulfonic acid, detectable via pH drop (from ~7 to <2) and HPLC analysis (retention time shift). Periodic FT-IR monitoring is advised to track degradation .

Advanced Research Questions

Q. How do solvent polarity and counterion effects modulate the nucleophilicity of this compound in SN2 reactions?

  • Methodological Answer :

  • Solvent polarity : Higher polarity (e.g., water) reduces nucleophilicity due to ion pairing. Switch to DMSO or DMF dissociates Na⁺ ions, enhancing reactivity.
  • Counterion exchange : Replacing Na⁺ with Li⁺ increases solubility in THF but may alter reaction pathways (e.g., favoring elimination over substitution).
  • Kinetic studies : Stopped-flow spectroscopy quantifies rate constants (k) in varied solvents. For example, k in DMSO is 2–3× higher than in methanol .

Q. What mechanistic evidence supports the intermediacy of radical species in this compound-mediated trifluoromethylation reactions?

  • Methodological Answer :

  • Radical trapping : Adding TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) inhibits product formation, confirming radical intermediates.
  • EPR spectroscopy : Detects transient CF₃• signals (g ≈ 2.0023) under UV irradiation.
  • Oxygen sensitivity : Reactions under anaerobic conditions show 20–30% higher yields, supporting a radical chain mechanism suppressed by O₂ .

Q. How can researchers reconcile contradictory reports on the catalytic efficiency of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Controlled variable studies : Use Design of Experiments (DOE) to isolate factors like moisture levels (Karl Fischer titration) and catalyst loading.
  • Kinetic isotope effects (KIE) : Compare k_H/k_D ratios to distinguish between ionic and radical pathways.
  • Batch analysis : Purity discrepancies (e.g., residual sulfonic acid) between batches can skew results; enforce HPLC purity >98% for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.